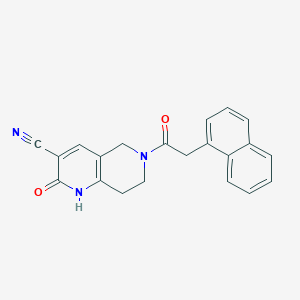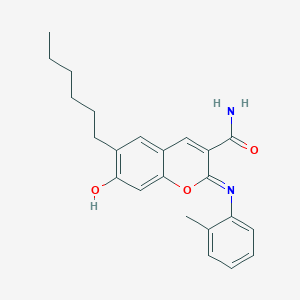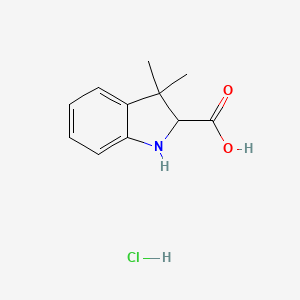
6-(2-(Naphthalen-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(2-(Naphthalen-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a derivative of 1,6-naphthyridin-2(1H)-ones. The structure of this compound suggests that it is a multi-cyclic organic compound that contains a naphthalene moiety, a naphthyridine core, and a nitrile group. The presence of these functional groups indicates that the compound could exhibit interesting chemical and physical properties and could be a candidate for further chemical transformations.
Synthesis Analysis
The synthesis of related 1,6-naphthyridin-2(1H)-ones derivatives has been described in a novel procedure that involves the cyclization of certain precursors such as 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile using ammonium acetate . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the naphthalen-1-yl acetyl moiety.
Molecular Structure Analysis
The molecular structure of 1,6-naphthyridin-2(1H)-ones derivatives is characterized by a fused ring system that includes a pyridine and a naphthyridine ring. The compound of interest would likely have a similar fused ring system with additional substituents that could affect its reactivity and interaction with other molecules. The naphthalene ring could contribute to the compound's aromaticity and stability, while the nitrile group could be reactive towards nucleophiles.
Chemical Reactions Analysis
The chemical reactivity of 1,6-naphthyridin-2(1H)-ones and their derivatives can be diverse. For instance, the amino group in these compounds can be replaced by hydroxyl groups upon treatment with aqueous sodium hydroxide . The compound , with its nitrile group, could undergo hydrolysis to form corresponding carboxylic acids or amides under certain conditions. Additionally, the presence of acetyl groups could make the compound susceptible to nucleophilic acyl substitution reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 6-(2-(Naphthalen-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties such as moderate solubility in organic solvents, potential for crystallization, and stability under standard conditions. The compound's nitrile group could contribute
Scientific Research Applications
Overview of 1,8‐Naphthyridine Derivatives
1,8‐Naphthyridine derivatives, including the compound 6-(2-(Naphthalen-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, have garnered interest for their diverse biological activities. These compounds have shown a broad spectrum of therapeutic potentials, such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Their applications extend into the treatment of neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. The versatility of 1,8‐naphthyridine scaffolds offers a promising avenue for therapeutic and medicinal research, underscoring their role in developing new pharmaceuticals and treatment strategies (Madaan et al., 2015).
Quinoxaline and Quinoxaline Derivatives
Quinoxaline derivatives, structurally related to 1,8‐naphthyridine compounds, have shown significant biomedical applications due to their antimicrobial activities and potential in treating chronic and metabolic diseases. These findings highlight the importance of naphthalene-based heterocycles in medical and industrial applications, providing a foundation for the development of new therapeutic agents (Pereira et al., 2015).
Environmental and Industrial Insights
Research on polycyclic aromatic hydrocarbons (PAHs) like naphthalene has expanded our understanding of their environmental impact and degradation pathways. Studies on microbial degradation of PAHs, including naphthalene, have elucidated mechanisms that could enhance bioremediation efforts for PAH-contaminated sites, further contributing to environmental health and safety. Additionally, the exploration of naphthalene's applications in materials science, such as in the production of polymers with superior properties, indicates its broad utility beyond pharmaceuticals (Peng et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-naphthalen-1-ylacetyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-12-16-10-17-13-24(9-8-19(17)23-21(16)26)20(25)11-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,10H,8-9,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWXPXASOBBUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Naphthalen-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)


![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)
![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)